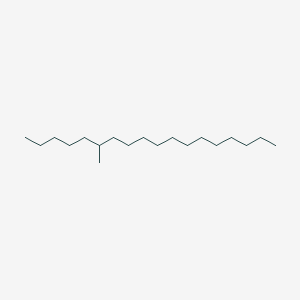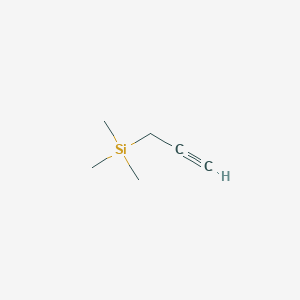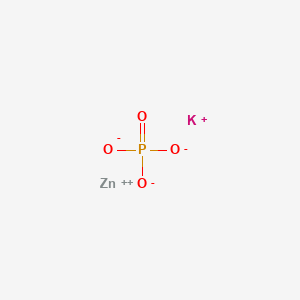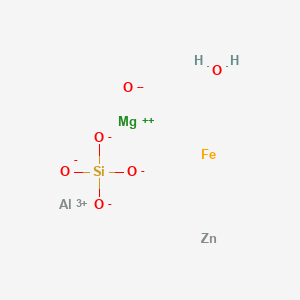
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an acetaldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the hydrogenation of 1-naphthaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process selectively reduces the aromatic ring while preserving the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-.
Reduction: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde has several scientific research applications:
Analytical Chemistry: It is used as a reference compound in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound can also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Naphthaleneacetaldehyde: The non-hydrogenated form of the compound.
1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-: The oxidized form of the compound.
1-Naphthaleneethanol, 5,6,7,8-tetrahydro-: The reduced form of the compound.
Uniqueness: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
10484-23-8 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,9H,1-2,4,7-8H2 |
InChI Key |
CIHPERNEECLJMM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
Key on ui other cas no. |
10484-23-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


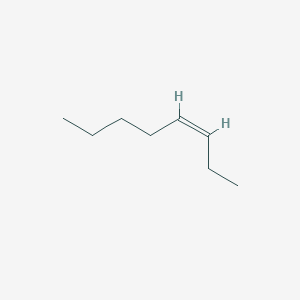

![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)


![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
